molecular formula C8H9NO3 B024320 4-Methyl-3-nitroanisole CAS No. 17484-36-5

4-Methyl-3-nitroanisole

Cat. No.: B024320
CAS No.: 17484-36-5
M. Wt: 167.16 g/mol
InChI Key: JBORNNNGTJSTLC-UHFFFAOYSA-N
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Description

4-Methyl-3-nitroanisole, with the chemical formula C8H9NO3, is a yellow crystalline solid known for its applications in various industries. It is characterized by its methyl, nitro, and anisole functional groups. This compound is commonly used as a fragrance ingredient in perfumes and cosmetics, providing a pleasant scent. Additionally, it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitroanisole typically involves a nitration reaction. The process begins with the nitration of 4-methylanisole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

4-Methyl-3-nitroanisole serves as an important intermediate in the synthesis of various chemical compounds. Its role includes:

  • Antibody Catalysts : It has been utilized as an external standard in the synthesis of antibody catalysts through a bait and switch hapten strategy. This method is significant in developing catalytic antibodies for various biochemical reactions, enhancing the efficiency of synthetic pathways .
  • Precursor to Other Compounds : The compound can be transformed into other nitro-substituted aromatic compounds, which are valuable in the production of dyes, pharmaceuticals, and agrochemicals. For instance, it can undergo nitration reactions to yield more complex nitro compounds .

Pharmacological Applications

Research indicates that this compound has potential pharmacological applications:

  • Biochemical Studies : It has been utilized in studies examining the metabolism of nitro compounds in biological systems. The compound is metabolized into para-nitrophenol, which is a significant metabolite for studying cytochrome P450 enzyme activity in humans and experimental animals .
  • Toxicological Research : Investigations into the toxicological effects of this compound have been conducted, focusing on its impact on liver enzymes and potential carcinogenicity. Studies have shown that prolonged exposure may lead to liver damage and other health issues in laboratory animals .

Environmental Applications

In environmental science, this compound is relevant for:

  • Pollution Monitoring : The compound can be used as a marker for detecting nitro-compounds in environmental samples. Its presence in soil and water can indicate contamination from industrial processes or agricultural runoff.
  • Chemical Analysis : Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been developed to measure concentrations of this compound in various matrices, aiding in environmental assessments and regulatory compliance .

Data Summary Table

Application AreaSpecific Use CaseReference
Chemical SynthesisIntermediate for antibody catalysts
Precursor for other nitro compounds
PharmacologyMetabolism studies with cytochrome P450
Toxicological research on liver effects
Environmental SciencePollution monitoring and detection
Analytical methods for environmental samples

Case Studies

  • Metabolism Study : A study conducted on Fischer 344/DuCrj rats evaluated the effects of chronic exposure to this compound. Results indicated significant alterations in liver function markers, suggesting potential hepatotoxicity associated with long-term exposure .
  • Analytical Method Development : Research focused on developing a GC-MS method for quantifying this compound in cosmetic products demonstrated its effectiveness as a marker for nitro-compound contamination. Detection limits were established at 8.6 µg/kg for aqueous cosmetics .

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitroanisole involves its functional groups. The nitro group is electron-withdrawing, which affects the reactivity of the aromatic ring. In reduction reactions, the nitro group is converted to an amine group, altering the compound’s properties and reactivity. The anisole group provides stability and influences the compound’s solubility and interaction with other molecules .

Comparison with Similar Compounds

Comparison: 4-Methyl-3-nitroanisole is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to 4-Methoxy-2-nitrotoluene, it has a different substitution pattern, leading to distinct chemical behavior. 4-Methyl-2-nitroanisole and 4-Methyl-3-nitroaniline have variations in their functional groups, affecting their reactivity and use in different applications .

Biological Activity

4-Methyl-3-nitroanisole (4M3NA) is an aromatic compound with a nitro group and a methyl ether functional group. Its biological activity has been the subject of various studies, particularly concerning its potential mutagenic and carcinogenic properties. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of 4M3NA.

This compound can be synthesized through nitration processes involving aromatic compounds. The nitration of 4-methylanisole using solid-phase methods has been explored as a safer alternative to traditional liquid-phase methods that utilize strong acids . The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C9H11NO3
  • Molecular Weight : 181.19 g/mol

Toxicological Studies

The toxicological profile of 4M3NA has not been extensively characterized; however, related compounds have shown adverse effects on organ systems. For example, studies on 2-nitroanisole indicated hepatotoxicity and alterations in hematological parameters in rats and mice exposed to high doses .

Case Studies

  • Hepatotoxicity in Rodents :
    • A study reported that exposure to nitroanisoles resulted in liver hypertrophy and altered liver enzyme activities in Fischer 344 rats. The findings suggested a dose-dependent relationship between exposure levels and the severity of liver damage .
  • Mutagenicity Testing :
    • In an Ames test conducted on various nitroaromatic compounds, including derivatives of anisole, it was found that these compounds could induce mutations in Salmonella typhimurium, indicating their potential mutagenic nature .

Data Table: Biological Effects of Nitroanisoles

CompoundDose (mg/kg)Effect ObservedReference
2-Nitroanisole6000Liver hypertrophy
2-NitroanisoleVariesIncreased mutation frequency
This compoundNot specifiedPotential mutagenic activity

The mechanisms through which nitroaromatic compounds exert their biological effects often involve metabolic activation leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA, potentially leading to mutations and subsequent carcinogenesis.

Enzymatic Activation

Cytochrome P450 enzymes play a crucial role in the metabolic activation of nitroaromatic compounds. They convert these compounds into electrophilic species capable of forming adducts with DNA, thereby initiating mutagenic processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methyl-3-nitroanisole, and how are key intermediates optimized?

The synthesis typically involves nitration and methylation steps. For example, this compound (CAS 17484-36-5) can be synthesized via solid-phase nitration using Mg(NO₃)₂ on silica gel, yielding regioselective nitro group introduction. Key intermediates like methyl 4-azido-3-O-benzyl-4,6-dideoxy-α-D-mannopyranoside have been used in related nitroanisole syntheses, with inversion of configuration steps to optimize stereochemical outcomes .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

The compound (C₈H₉NO₃, MW 167.16) is a colorless to light-yellow liquid with a melting point of 17°C. Its purity (>98% by GC) and moisture sensitivity (<0.5%) necessitate storage under anhydrous conditions. NMR data (¹H δ = 2.34 ppm for methyl, 3.93 ppm for methoxy) and HRMS ([M+H]⁺ 168.0655) are essential for characterization .

Q. How is this compound purified, and what analytical methods validate its purity?

Purification involves column chromatography or recrystallization. Analytical validation combines GC for purity assessment, NMR for structural confirmation, and HRMS for molecular weight verification. Melting point consistency (17°C) further ensures batch reproducibility .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of methylanisole derivatives be addressed?

Regioselectivity in nitration is influenced by steric and electronic factors. For this compound, using Mg(NO₃)₂ on silica gel under mild conditions (room temperature) minimizes byproducts. Computational modeling (DFT) can predict electron density distribution to guide reaction optimization .

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?

Stability studies show degradation under strong acidic/basic conditions due to nitro group reduction or methoxy hydrolysis. Thermal gravimetric analysis (TGA) indicates decomposition above 200°C. Antioxidant additives (e.g., BHT) mitigate radical-mediated degradation in long-term storage .

Q. How do structural analogs like 4-Chloro-3-nitroanisole compare in reactivity and application?

Substituent effects (e.g., Cl vs. CH₃) alter electronic density, impacting reactivity in nucleophilic substitution or catalytic hydrogenation. Comparative studies using Hammett constants or frontier molecular orbital (FMO) analysis reveal differences in reaction rates and intermediate stability .

Q. What advanced spectroscopic or computational methods resolve contradictory data in nitroanisole derivatives?

Conflicting regiochemistry or stereochemistry results can be resolved via 2D NMR (COSY, NOESY) and X-ray crystallography. Density Functional Theory (DFT) calculations correlate experimental vibrational spectra (IR/Raman) with predicted geometries to validate structures .

Q. Methodological and Safety Considerations

Q. What safety protocols are critical for handling this compound in large-scale syntheses?

The compound carries hazard codes H302 (harmful if swallowed) and H319 (causes eye irritation). Use PPE (gloves, goggles), fume hoods, and inert atmospheres during synthesis. Waste must be neutralized before disposal due to nitro group toxicity .

Q. How can batch-to-batch variability in nitroanisole synthesis be minimized?

Process Analytical Technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, monitor reaction progression in real-time. Statistical optimization (e.g., Design of Experiments) identifies critical parameters (temperature, catalyst loading) for reproducibility .

Q. What are the limitations of current synthetic methods, and how can they be improved?

Traditional nitration methods often require harsh acids, leading to side reactions. Recent advances, such as solid-phase nitration or enzymatic catalysis, improve selectivity and sustainability. Scalability remains a challenge, requiring flow chemistry adaptations .

Properties

IUPAC Name

4-methoxy-1-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBORNNNGTJSTLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169907
Record name 4-Methyl-3-nitroanisole
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17484-36-5
Record name 4-Methoxy-1-methyl-2-nitrobenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-nitroanisole
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Record name 4-Methyl-3-nitroanisole
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Record name 4-methyl-3-nitroanisole
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Synthesis routes and methods

Procedure details

In the manner of Example 8, Step C, the reaction of 25.0 g (0.162 mole) of 4-methyl-3-nitrophenol, 23.3 g (0.168 mole) of potassium carbonate, and 34.1 9 (0.24 mole) of methyl iodide produced 26.4 g of 1-methoxy-4-methyl-3-nitrobenzene as an oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step One
[Compound]
Name
9
Quantity
0.24 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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